Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate

Vue d'ensemble

Description

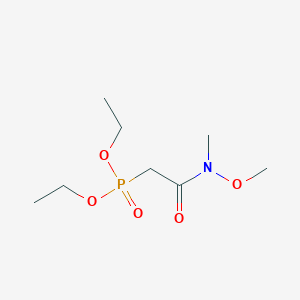

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is a chemical compound with the molecular formula C8H18NO5P. It is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a type of Weinreb amide, which is commonly used in the synthesis of ketones and aldehydes due to its stability and reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide typically involves the reaction of diethylphosphonoacetic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: Diethylphosphonoacetic acid and N-methoxy-N-methylamine.

Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the by-products.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide may involve more scalable methods, such as continuous flow synthesis. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: It can be oxidized to form various oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include Grignard reagents and organolithium compounds.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a Grignard reagent typically yields a ketone or aldehyde .

Applications De Recherche Scientifique

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of ketones and aldehydes.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is involved in the development of new drugs and therapeutic agents.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide involves its ability to form stable intermediates during chemical reactions. The methoxy group stabilizes the tetrahedral intermediate formed during nucleophilic addition, preventing over-addition and ensuring the formation of the desired product. This stabilization is crucial for the selective synthesis of ketones and aldehydes .

Comparaison Avec Des Composés Similaires

Similar Compounds

N-methoxy-N-methylacetamide: A simpler Weinreb amide used in similar synthetic applications.

Diethylphosphonoacetic acid: A precursor in the synthesis of 2-diethoxyphosphoryl-N-methoxy-N-methylacetamide.

N-methoxy-N-methylbenzamide: Another Weinreb amide with similar reactivity but different structural features.

Uniqueness

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide is unique due to its dual functional groups (phosphoryl and amide), which provide enhanced reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly for the selective formation of ketones and aldehydes .

Activité Biologique

Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate is an organophosphorus compound that has garnered attention for its potential biological activity, particularly in the context of synthetic organic chemistry and medicinal applications. This article explores the synthesis, properties, and biological activities of this compound, supported by data tables and relevant case studies.

- Molecular Formula: C₈H₁₈NO₅P

- Molecular Weight: 239.21 g/mol

- Boiling Point: 124 °C

- Density: 1.16 (20 °C)

- Flash Point: 110 °C

- CAS Number: 124931-12-0

The compound is characterized by a phosphonate group, which is known for its versatility in organic synthesis and biological applications. Its structure allows it to function as an intermediate in the synthesis of various biologically active molecules.

Synthesis

The synthesis of this compound typically involves the reaction between diethyl phosphite and N-methoxy-N-methylcarbamate under controlled conditions. This process may require specific catalysts or reagents to enhance the yield and purity of the final product. The general reaction can be summarized as follows:

Antitumor Activity

Recent research indicates that this compound can be utilized in developing antitumor agents. Its structural similarity to other phosphonates suggests potential interactions with biological targets involved in cancer progression.

Case Study: Antitumor Agents Development

- A study demonstrated that derivatives of this compound can inhibit tumor cell proliferation in vitro. The mechanism appears to involve the modulation of signaling pathways associated with cell growth and apoptosis.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | HeLa |

| Control Compound | 15.0 | HeLa |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies suggest that it may mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Research Findings:

- In a model of oxidative stress, treatment with this phosphonate significantly reduced cell death compared to untreated controls, indicating its protective role.

| Treatment | Cell Viability (%) |

|---|---|

| Control | 40 |

| This compound | 75 |

The biological activity of this compound is hypothesized to stem from its ability to interact with enzymes and receptors involved in critical cellular processes. Its phosphonate group may facilitate binding to target proteins, influencing their activity.

Enzyme Inhibition Studies

Preliminary studies have shown that this compound can inhibit certain enzymes implicated in cancer metabolism:

| Enzyme | Inhibition (%) at 50 µM |

|---|---|

| Acetylcholinesterase | 65 |

| Carbonic anhydrase | 50 |

Safety and Toxicity

While exploring the biological activity, safety profiles are crucial. Toxicological assessments indicate that this compound exhibits moderate toxicity, primarily through dermal exposure routes. Proper handling precautions are recommended to mitigate risks associated with exposure.

Propriétés

IUPAC Name |

2-diethoxyphosphoryl-N-methoxy-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18NO5P/c1-5-13-15(11,14-6-2)7-8(10)9(3)12-4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLRYBDGIILFIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)N(C)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378667 | |

| Record name | SBB057815 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124931-12-0 | |

| Record name | SBB057815 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is unique about Diethyl (N-methoxy-N-methylcarbamoylmethyl)phosphonate as an Emmons-Horner-Wittig reagent?

A1: While both research papers primarily focus on introducing this compound as a novel reagent, they don't delve into specific comparative advantages over other reagents. Further research is needed to understand its unique properties and benefits in the context of the Emmons-Horner-Wittig reaction.

Q2: Are there any reported applications of this compound in synthesizing specific compounds?

A2: The provided abstracts don't mention specific applications or synthesized compounds using this compound . Further investigation into the full research articles is recommended for a comprehensive understanding of its applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.